1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethyl)piperidine
Description
This compound features a piperidine core substituted at the 4-position with a trifluoromethyl (-CF₃) group and at the 1-position with a 2-(2H-1,2,3-triazol-2-yl)ethyl chain. The ethyl linker between the piperidine and triazole provides conformational flexibility, which may influence receptor interactions .
Properties
IUPAC Name |
1-[2-(triazol-2-yl)ethyl]-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4/c11-10(12,13)9-1-5-16(6-2-9)7-8-17-14-3-4-15-17/h3-4,9H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXADAFZSGXZXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCN2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through an alkylation reaction. This involves the reaction of the triazole with a piperidine derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine
- Key Differences: Triazole Substituent: The target compound uses a 2H-triazole (non-tautomerizing), while this analog has a 1H-triazole (tautomerizable), affecting hydrogen-bonding patterns . Substituent Position: A benzyl group replaces the trifluoromethyl group, reducing electron-withdrawing effects and altering steric bulk. Synthetic Route: Both likely employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC), but the trifluoromethyl group in the target requires specialized reagents (e.g., CF₃ sources) .
| Property | Target Compound | 1-Benzyl-4-(4-phenyl-1H-triazol-1-yl)piperidine |
|---|---|---|
| Triazole Tautomer | 2H (fixed) | 1H (tautomerizable) |
| Piperidine Substituent | -CF₃ (electron-withdrawing) | -Benzyl (electron-donating) |
| Molecular Weight | ~277.23 g/mol (estimated) | ~335.41 g/mol (C₂₀H₂₁N₅) |
2-Cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Key Differences: Core Structure: Piperazine (two nitrogens) replaces piperidine, increasing basicity and solubility. Substituents: Cyclopropyl and trifluoromethyl groups on pyrimidine add steric and electronic complexity .
| Property | Target Compound | Piperazine-Pyrimidine Analog |
|---|---|---|
| Core Ring | Piperidine (1 N) | Piperazine (2 N) + Pyrimidine |
| Triazole Position | Ethyl-linked to piperidine | Ethyl-linked to piperazine |
| Molecular Weight | ~277.23 g/mol (estimated) | 367.37 g/mol (C₁₆H₂₀F₃N₇) |
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine
- Key Differences :
- Heterocycle : Pyrazole (5-membered, 2 N) replaces triazole, altering hydrogen-bonding capacity.
- Trifluoromethyl Position : Attached to a phenyl ring rather than piperidine, influencing lipophilicity and steric effects.
- Substituent Flexibility : The phenyl-ethyl chain may restrict conformational mobility compared to the triazolylethyl group .
| Property | Target Compound | Pyrazole-Phenyl Analog |
|---|---|---|
| Heterocycle | 2H-Triazole | 1H-Pyrazole |
| -CF₃ Position | On piperidine | On phenyl ring |
| Molecular Weight | ~277.23 g/mol (estimated) | ~363.41 g/mol (C₂₀H₂₂F₃N₃) |
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- Functional Group: Aldehyde introduces reactivity (e.g., nucleophilic addition), unlike the inert trifluoromethyl group. Triazole Linkage: Methyl group connects triazole to piperidine, reducing flexibility compared to the ethyl linker in the target .
| Property | Target Compound | Acetylated Piperidine Analog |
|---|---|---|
| Piperidine Substitution | -CF₃ at position 4 | -Acetyl at position 1 |
| Triazole Attachment | Ethyl chain | Methyl chain |
| Molecular Weight | ~277.23 g/mol (estimated) | 236.27 g/mol (C₁₁H₁₆N₄O₂) |
Biological Activity
The compound 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethyl)piperidine is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H12F3N5
- Molecular Weight : 285.25 g/mol
The presence of the trifluoromethyl group and the triazole moiety is significant for its biological activity.
Biological Activity Overview
Research has indicated that compounds containing triazole rings exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of This compound are summarized below:
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of triazole derivatives has also been a focus of research. Studies have demonstrated that This compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
| HepG2 (Liver Cancer) | 25.0 |
The IC50 values indicate that the compound has comparable efficacy to established chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects is likely multifactorial. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. This suggests a potential for further development as an anticancer agent.
Case Studies
Several studies have explored the biological activity of similar compounds with triazole moieties. For example:
- Case Study 1 : A derivative with a similar structure demonstrated potent inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Case Study 2 : Another study reported that a related triazole derivative showed significant anti-inflammatory activity by inhibiting NF-kB signaling pathways.
These findings highlight the potential for This compound to be developed for therapeutic applications beyond its current scope.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
